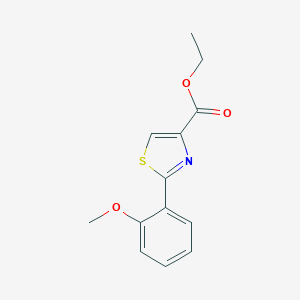

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

Overview

Description

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. The process is scaled up from laboratory conditions to industrial reactors, maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can bind to DNA and interfere with replication processes, contributing to its potential anticancer activity .

Comparison with Similar Compounds

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives:

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring, leading to variations in biological activity.

2-Aminothiazole-4-carboxylate: Lacks the ethyl ester group and methoxy substitution, resulting in different chemical properties and applications.

Thiazole-4-carboxylic acid: A simpler structure without the ethyl ester and phenyl group, used in different synthetic applications .

Biological Activity

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with substituted phenyl compounds. The synthetic pathway often includes:

- Formation of Thiazole Ring : The initial step usually involves the cyclization of thioamide or thioketone with α-bromo esters.

- Substitution Reactions : Subsequent reactions may introduce the methoxy group on the phenyl ring, enhancing the compound's biological profile.

Biological Activities

This compound exhibits various biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Thiazoles are recognized for their potential anticancer activities. This compound has been evaluated for its cytotoxic effects on different cancer cell lines. Notably, it has demonstrated promising results against HepG2 (liver cancer) and PC12 (neuroblastoma) cells, with IC50 values indicating effective growth inhibition .

Antioxidant Activity

The compound has also shown antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. This activity is often assessed using various assays that measure the ability to scavenge free radicals or inhibit lipid peroxidation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital in medicinal chemistry. For this compound, modifications in the thiazole ring and substituents on the phenyl group have been explored to enhance biological activity. Key observations include:

- Methoxy Substitution : The presence of the methoxy group significantly influences the compound's lipophilicity and biological interactions.

- Thiazole Core : The thiazole moiety is essential for maintaining activity against various pathogens and cancer cells.

Case Studies

- Anticancer Activity Evaluation : In a study evaluating a series of thiazole derivatives, this compound was found to exhibit superior activity compared to other derivatives, highlighting its potential as a lead compound in anticancer drug development .

- Antimicrobial Testing : A comparative analysis against standard antimicrobial agents revealed that this compound showed comparable or enhanced efficacy against certain gram-positive and gram-negative bacteria .

Properties

IUPAC Name |

ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(15)10-8-18-12(14-10)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXAMRGQLUBAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434247 | |

| Record name | Ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115299-16-6 | |

| Record name | Ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.